molecular formula C9H14N2OS B2756974 (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-76-4

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2756974
CAS No.: 1330755-76-4
M. Wt: 198.28
InChI Key: AYGLJMOOUFCNSZ-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol It is characterized by the presence of a cyclohexyl group attached to a 1,3,4-thiadiazole ring, which is further connected to a methanol group

Preparation Methods

The synthesis of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclohexylamine with thiocarbohydrazide, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization step. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anti-inflammatory effects may be mediated through the modulation of cytokine production and inhibition of inflammatory signaling pathways .

Comparison with Similar Compounds

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol can be compared with other thiadiazole derivatives, such as:

Biological Activity

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This compound features a cyclohexyl group attached to a thiadiazole ring, which is known for its role in various biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-70.28Cell cycle arrest at G2/M phase
N-(5-Nitrothiazol-2-yl)-2-acetamideK5627.4Inhibition of Abl protein kinase

In vitro studies have demonstrated that this compound may exhibit similar anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A study assessed the antimicrobial efficacy of various thiadiazole compounds against different bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanolE. coli15
5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanolS. aureus18

These results indicate that this compound has promising antimicrobial activity against both Gram-negative and Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole compounds has been explored in several studies. For example, derivatives have shown to inhibit pro-inflammatory cytokines in vitro.

Case Study:
A recent study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Cytokine Production: The compound may influence signaling pathways associated with inflammation.
  • Induction of Apoptosis: Thiadiazole derivatives can trigger programmed cell death in cancer cells.

Properties

IUPAC Name

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLJMOOUFCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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